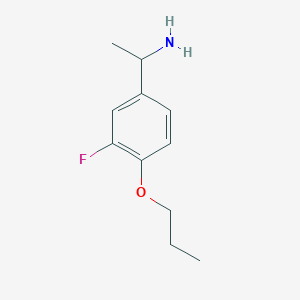

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine

Description

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is an organic compound that belongs to the class of phenylamines It features a fluorine atom and a propoxy group attached to a phenyl ring, with an ethylamine substituent

Properties

IUPAC Name |

1-(3-fluoro-4-propoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNWXZYZJGPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-propoxybenzaldehyde.

Reductive Amination: The aldehyde group of 3-fluoro-4-propoxybenzaldehyde is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine.

Industrial Production Methods

While specific industrial production methods for 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenylamines.

Scientific Research Applications

Biochemical Properties

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine exhibits several biochemical activities that make it a candidate for various applications:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially leading to their inhibition or activation. This property is crucial in drug development, particularly for targeting metabolic pathways.

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. Such modulation may have implications for treating diseases related to metabolic dysregulation.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications:

- Drug Design : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting various metabolic disorders. For instance, studies have explored its role in inhibiting enzymes associated with conditions like diabetes and obesity.

- Neuropharmacology : Given its structural similarities to known psychoactive compounds, 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is being studied for potential effects on neurotransmitter systems, which could lead to new treatments for psychiatric disorders.

Agrochemical Applications

In the realm of agricultural chemistry, this compound can serve as an intermediate in synthesizing agrochemicals:

- Pesticide Development : Its properties may be harnessed to create novel pesticides or herbicides that are more effective and environmentally friendly compared to existing options.

Biochemical Research

The compound is utilized in various biochemical assays:

- Metabolic Studies : Researchers are using this compound to study metabolic pathways in vitro, particularly how it affects cellular respiration and energy production.

- Toxicology Assessments : Its interactions with biological systems are being evaluated to understand potential toxic effects and safety profiles for future applications.

In Vitro Studies

In laboratory settings, 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine has been shown to inhibit specific metabolic enzymes. For example, studies demonstrated that varying concentrations of the compound could lead to decreased rates of cellular respiration in cultured cells, indicating its potential as an inhibitor of metabolic processes.

Animal Model Research

Research involving animal models has provided insights into the pharmacokinetics and dynamics of the compound. Findings suggest that different dosages can lead to varying effects on metabolic pathways, highlighting the importance of dosage in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of a propoxy group.

1-(3-Fluoro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of a propoxy group.

1-(3-Fluoro-4-butoxyphenyl)-ethylamine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Biological Activity

Overview

1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, identified by its CAS number 1094760-74-3, is structurally characterized by the presence of a fluorine atom and a propoxy group on the phenyl ring, which may influence its interaction with biological targets.

The molecular formula of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is C12H16FNO, and its molecular weight is approximately 209.26 g/mol. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of serotonin and norepinephrine uptake, similar to other phenylalkylamine derivatives. This mechanism could potentially position it as a candidate for treating mood disorders or other conditions influenced by these neurotransmitters .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, studies have shown that compounds with similar structures can modulate cellular signaling pathways and gene expression related to metabolic processes . Although specific data on 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is limited, it is hypothesized that it may exhibit comparable effects.

Case Study 1: Antidepressant Potential

A study exploring the antidepressant-like effects of structurally related compounds found that modifications in the phenyl ring, such as fluorination and alkoxy substitutions, significantly altered their pharmacological profiles. These findings suggest that 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine could possess similar therapeutic potentials .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition has demonstrated that derivatives of phenylalkylamines can effectively inhibit enzymes involved in neurotransmitter metabolism. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) activity, which plays a crucial role in the breakdown of serotonin and norepinephrine . This indicates a possible pathway through which 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine may exert its effects.

Data Table: Comparative Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.